Ethyl1-(piperidin-4-yl)cyclopropanecarboxylatehydrochloride
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Overview
Description
Ethyl1-(piperidin-4-yl)cyclopropanecarboxylatehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl1-(piperidin-4-yl)cyclopropanecarboxylatehydrochloride typically involves the reaction of piperidine derivatives with cyclopropanecarboxylate esters. One common method includes the use of ethyl cyclopropanecarboxylate and piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl1-(piperidin-4-yl)cyclopropanecarboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl1-(piperidin-4-yl)cyclopropanecarboxylatehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl1-(piperidin-4-yl)cyclopropanecarboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl1-(piperidin-4-yl)cyclopropanecarboxylatehydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered heterocyclic amine with various applications in organic synthesis.
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Matrine: A piperidine alkaloid with anticancer and antiviral activities.
Properties
Molecular Formula |
C11H20ClNO2 |
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Molecular Weight |
233.73 g/mol |
IUPAC Name |
ethyl 1-piperidin-4-ylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)11(5-6-11)9-3-7-12-8-4-9;/h9,12H,2-8H2,1H3;1H |
InChI Key |
ZEKLLUBJJWADGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)C2CCNCC2.Cl |
Origin of Product |
United States |
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